molecular formula C17H16N2 B14685136 2,2-Dimethyl-4,5-diphenyl-2h-imidazole CAS No. 31839-62-0

2,2-Dimethyl-4,5-diphenyl-2h-imidazole

Cat. No.: B14685136
CAS No.: 31839-62-0
M. Wt: 248.32 g/mol
InChI Key: PJAFKMCCTWJZOG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,5-diphenyl-2H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two methyl groups at the 2-position and two phenyl groups at the 4 and 5 positions. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the one-pot synthesis from benzil, aromatic aldehyde, and ammonium acetate under milder reaction conditions .

Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The Debus-Radziszewski synthesis, Wallach synthesis, and dehydrogenation of imidazolines are some of the methods used for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4,5-diphenyl-2H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, amines, and imidazole N-oxides .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAFKMCCTWJZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289461
Record name 2,2-dimethyl-4,5-diphenyl-2h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31839-62-0
Record name MLS002693323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-4,5-diphenyl-2h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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